Amphimedine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86047-14-5 |
|---|---|
Molecular Formula |
C19H11N3O2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
5-methyl-5,10,20-triazapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2,6,9,11,13(21),14,16,18-nonaene-4,8-dione |
InChI |
InChI=1S/C19H11N3O2/c1-22-9-13-12(8-15(22)23)17-16-11(6-7-20-18(16)19(13)24)10-4-2-3-5-14(10)21-17/h2-9H,1H3 |
InChI Key |
GPJKOFLDDKEODA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=CC1=O)C3=NC4=CC=CC=C4C5=C3C(=NC=C5)C2=O |
Appearance |
Solid powder |
Other CAS No. |
86047-14-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amphimedine |
Origin of Product |
United States |
Natural Occurrence and Ecological Context
Investigation of Associated Microorganisms as Potential Biosynthetic Contributors
The origin of many complex marine natural products, including the pyridoacridine alkaloid Amphimedine, is a subject of significant scientific investigation. While isolated from sponges of the genus Amphimedon, there is a prevailing hypothesis that symbiotic microorganisms residing within the sponge tissue are the true producers of these bioactive compounds. nih.govpsu.edu This hypothesis is supported by the fact that many sponge-derived metabolites are structurally similar or identical to compounds produced by bacteria. nih.gov The synthesis of these compounds is often thought to be a cooperative effort between the sponge host and its microbial symbionts. nih.gov
Sponges in the genus Amphimedon are known to host diverse communities of microorganisms. nih.govgoogle.com These microbial symbionts are believed to play crucial roles in the host's health, nutrition, and chemical defense. nih.gov For instance, the production of certain alkaloids is widely thought to result from a symbiotic relationship between the sponge and one or more associated microorganisms. nih.gov
Research into the microbial communities of Amphimedon sponges has identified several dominant bacterial phyla. The well-studied Australian sponge, Amphimedon queenslandica, for example, possesses a surprisingly low-diversity microbiome that is consistently dominated by a few key symbionts. frontiersin.orgfrontiersin.org Studies have revealed that its adult microbiome is largely composed of two proteobacterial species, referred to as AqS1 and AqS2. frontiersin.org The most prevalent of these, AqS1, is a sulfur-oxidizing gammaproteobacterium. frontiersin.org
The investigation into the biosynthetic capabilities of these symbiotic microbes heavily relies on advanced molecular techniques. Metagenomic and metatranscriptomic analyses are pivotal in exploring the genetic potential of the sponge microbiome to produce secondary metabolites. frontiersin.orgnih.gov These methods allow scientists to sequence the collective DNA and RNA of the microbial community, providing a catalogue of the functional genes present and actively being expressed. nih.govpsu.edu By searching these datasets for biosynthetic gene clusters (BGCs)—groups of genes responsible for the production of a specific compound—researchers can infer the potential for natural product synthesis. For many complex alkaloids, the biosynthetic pathways involve enzymes like polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). nih.govpsu.edu
While the direct biosynthetic pathway for this compound within a microbial symbiont has not yet been definitively elucidated, the general evidence for microbial production of other complex alkaloids in sponges remains strong. nih.govpsu.edu For example, the biosynthesis of manzamine alkaloids, also found in Amphimedon species, is widely attributed to associated microorganisms. nih.gov The ongoing genomic and transcriptomic exploration of Amphimedon symbionts is a critical step toward identifying the specific genes and organisms responsible for synthesizing the vast chemical diversity, including this compound, observed in this sponge genus.
Table 1: Dominant Microbial Phyla in Amphimedon queenslandica
| Phylum | Relative Abundance (%) |
| Proteobacteria | 71.6 |
| Bacteroidetes | 11.2 |
| Firmicutes | 6.5 |
| Actinobacteria | 4.1 |
| Planctomycetes | 1.8 |
| Cyanobacteria | 1.8 |
Data derived from 16S rRNA gene amplicon sequencing of the total microbiome of Amphimedon queenslandica. frontiersin.org
Biosynthetic Pathways and Biogenetic Hypotheses
Proposed Biosynthetic Origins of the Pyridoacridine Skeleton
The biosynthesis of the characteristic fused heterocyclic ring system of pyridoacridine alkaloids is thought to begin with common amino acid precursors. mdpi.com The prevailing hypothesis points to L-tryptophan as a fundamental building block. nih.gov It is proposed that the pathway initiates with the oxidative cleavage of the indole (B1671886) ring of tryptophan to form kynurenine (B1673888) derivatives. nih.govnih.gov
Specifically, the molecule kynuramine (B1673886), which results from the kynurenine pathway, is considered a key intermediate. This precursor is believed to provide one of the essential nitrogen-containing rings and a portion of the carbon framework. The hypothesis suggests that this kynuramine unit undergoes a condensation and cyclization cascade with another precursor, likely derived from dopamine (B1211576), to construct the core tetracyclic or pentacyclic skeleton of alkaloids like amphimedine. nih.govresearchgate.net This proposed pathway is supported by the successful application of these precursors in laboratory syntheses that mimic the presumed biological reactions.
Biomimetic Synthetic Approaches Inspired by Biosynthetic Considerations
Drawing inspiration from the biogenetic hypotheses, chemists have developed elegant biomimetic syntheses that provide strong circumstantial evidence for the proposed pathways. These laboratory syntheses aim to replicate the conditions and precursors that are thought to be utilized by marine organisms. The success of these methods in producing complex pyridoacridine alkaloids from simple, logical precursors underscores the viability of the proposed biosynthetic routes. nih.gov
A cornerstone of this approach involves the oxidative coupling of a kynuramine derivative with a dopamine derivative, a reaction first reported by Skyler and Heathcock in their synthesis of styelsamine B. researchgate.netnih.gov This strategy has proven to be a versatile and efficient entry point into the pyridoacridine family.
Within the framework of biomimetic synthesis, styelsamine D has emerged as a pivotal intermediate and a proposed late-stage precursor in the biogenesis of this compound and related alkaloids. It is hypothesized that styelsamine D is formed in nature through the coupling of the aforementioned kynuramine and dopamine-derived units.
Its strategic position in the proposed biosynthetic map makes it an ideal starting point for the laboratory synthesis of more complex structures. Researchers have demonstrated that styelsamine D can be efficiently converted into other members of the pyridoacridine family, lending credence to its role as a key natural intermediate. researchgate.net
A key transformation in the biomimetic synthesis of this compound involves the reaction of styelsamine D with formaldehyde (B43269). In a laboratory setting, paraformaldehyde is used as a source of formaldehyde for this reaction. This step is crucial as it facilitates the formation of the final pyridine (B92270) ring, completing the pentacyclic structure of the this compound core.
The reaction of styelsamine D with paraformaldehyde yields demethyldeoxythis compound and deoxythis compound (B1244212). researchgate.net These products can then be subjected to a final oxidation step to produce this compound itself. researchgate.net This formaldehyde-mediated cyclization is a powerful example of how a simple, naturally available one-carbon unit could be used to achieve a complex molecular construction in a biological system.
Table 1: Key Biomimetic Transformations
| Starting Material | Reagent(s) | Product(s) | Significance |
| Styelsamine D | Paraformaldehyde | Demethyldeoxythis compound, Deoxythis compound | Mimics the cyclization step to form the final pyridine ring. researchgate.net |
| Deoxythis compound | K₃[Fe(CN)₆] or DMSO/conc. HCl | This compound | Final oxidation step to yield the target natural product. researchgate.net |
Theoretical Predictions of Undiscovered Pyridoacridine Alkaloids
The logical, modular nature of the proposed biosynthetic pathway has led to the hypothesis that a vast number of related, yet undiscovered, pyridoacridine alkaloids may exist in nature. By considering the various possible starting precursors (analogs of tryptophan and dopamine) and the array of potential cyclization and functionalization reactions, researchers can predict the structures of new natural products.
This predictive framework, sometimes referred to as a "family tree," was notably explored by Skyler and Heathcock. nih.govacs.org It organizes known alkaloids based on their likely biosynthetic relationships and uses the underlying chemical logic to extrapolate the structures of undiscovered family members. nih.govacs.org This approach not only provides targets for synthetic chemists but also guides natural product researchers in their search for novel compounds from marine sources.
Chemical Synthesis and Analogues
Total Synthesis Strategies for Amphimedine
The total synthesis of this compound, a member of the pyridoacridine alkaloid family, has been achieved through several distinct approaches. nih.govnih.gov These strategies are centered on the efficient construction of the fused heterocyclic ring system. Key methodologies include cycloaddition reactions, oxidative cyclizations, transition-metal-catalyzed couplings, and classical condensation reactions, each offering a unique pathway to the target molecule.
Diels-Alder Reactions in Core Skeleton Construction
The Diels-Alder reaction, a powerful [4+2] cycloaddition, has been a cornerstone in the total synthesis of complex natural products, enabling the formation of six-membered rings with high stereocontrol. researchgate.netwm.edu In the context of this compound's pentacyclic framework, this pericyclic reaction offers an efficient method for constructing the cyclohexene-derived portions of the molecule. nih.govresearchgate.net The strategy typically involves the reaction of a conjugated diene with a suitable dienophile to assemble key carbocyclic or heterocyclic rings. nih.gov
A common approach utilizes a hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom, such as nitrogen, to directly form the heterocyclic rings present in the this compound skeleton. nih.gov The use of quinones as dienophiles is a historically significant and effective method in this context, as their electron-deficient nature facilitates reaction with electron-rich or neutral dienes to build the fused ring system. wm.edu For instance, a sequence of aminodiene Diels-Alder reactions can convert substituted amidofurans into tricyclic ketones, which serve as crucial intermediates for the ergoline (B1233604) skeleton, demonstrating the power of this strategy in building complex, fused systems. rsc.org
Oxidative Cyclization Methodologies
Oxidative cyclization represents a key strategy for forming heterocyclic rings, particularly in the synthesis of alkaloids. This method often involves the formation of a carbon-nitrogen or carbon-carbon bond through an oxidation process that initiates a cyclization cascade. A notable application of this methodology in the synthesis of pyridoacridine alkaloids involves the oxidative cyclization of kynuramine (B1673886) and ynones, which enables the collective synthesis of this class of compounds. researchgate.net
In a bio-inspired synthesis of this compound, a crucial step involves the oxidation of a pyridinium (B92312) salt intermediate. researchgate.net Specifically, the oxidation of deoxythis compound (B1244212) with potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) or a mixture of DMSO and concentrated HCl successfully yields this compound. researchgate.net This late-stage oxidation constructs the final pyridone ring, completing the pentacyclic core. Another approach utilizes an oxidative amination of a quinone with an aminoacetophenone, followed by an acid-catalyzed cyclization, to build the tetracyclic core of related pyridoacridine alkaloids. nih.gov
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, valued for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. These reactions have been pivotal in the synthesis of this compound and its analogues. nih.gov
Strategies such as the Suzuki, Heck, and Stille couplings are frequently employed. nih.gov A formal synthesis of this compound reports the use of a Pd-catalyzed Suzuki cross-coupling between a pyridylborane and 2-iodoaniline (B362364) to create a key azabiaryl intermediate. nih.gov This is followed by a Stille cross-coupling to attach the final pyridine (B92270) ring. nih.gov This powerful sequence demonstrates the ability of palladium catalysis to assemble the complex, multi-ring system from distinct fragments. The versatility of these methods allows for the synthesis of a wide array of analogues by simply varying the coupling partners.
| Coupling Reaction | Key Reactants | Catalyst System | Bond Formed |
| Suzuki Coupling | Pyridylborane, 2-Iodoaniline | Pd(0) catalyst | C-C (Aryl-Aryl) |
| Stille Coupling | Organostannane, Azabiaryl triflate | Pd(0) catalyst | C-C (Aryl-Aryl) |
Intramolecular Friedel-Crafts Type Acylation
The intramolecular Friedel-Crafts reaction is a classic method for forming cyclic ketones through electrophilic aromatic substitution. This reaction is particularly useful for closing 5- and 6-membered rings to create polycyclic aromatic systems. The strategy involves an acyl group tethered to an aromatic ring, which cyclizes in the presence of a Lewis acid or a strong Brønsted acid like polyphosphoric acid to form a new fused ring.
While tandem acylation and alkylation reactions, known as cycli-acyalkylations, are possible, the acylation variant is highly effective for synthesizing the quinolone and phenanthroline portions of the this compound core. nih.gov For example, in the synthesis of the related alkaloid neothis compound (B1247945), a key step involves the cyclization of 7-acetamido-5,8-dimethoxy-4-(2-nitrophenyl)-2-(1H) quinolinone in pre-warmed polyphosphoric acid to construct a portion of the fused ring system. nih.gov The efficiency of this ring-closure can be influenced by electronic effects from substituents on the aromatic ring.
Condensation Reactions with Aminoacetophenones
Condensation reactions are fundamental to the synthesis of many heterocyclic systems. A highly effective strategy for constructing the core of pyridoacridine alkaloids involves the condensation of 2-aminoacetophenones with quinoline-5,8-diones. nih.gov This approach formed the basis of the first total synthesis of ascididemin (B1665191), a closely related alkaloid, and has since been adapted for many other members of the family. nih.gov
The synthesis begins with a regioselective oxidative amination between 2-aminoacetophenone (B1585202) and quinoline-5,8-dione, often catalyzed by cerium(III) chloride. nih.gov The resulting arylamino derivative then undergoes an acid-catalyzed cyclization to furnish a tetracyclic quinone. The final pyridine ring is constructed in a one-pot reaction via condensation of an acidic methyl group with an equivalent of dimethylformamide diethyl acetal, followed by heating with ammonium (B1175870) chloride. nih.gov This robust, high-yielding sequence allows for significant variation by simply using substituted 2-aminoacetophenones as starting materials. nih.gov
Use of Isoquinoline-5,8-dione (B3342986) as a Starting Material
The quinone moiety is a versatile building block in the synthesis of polycyclic alkaloids. Specifically, isoquinoline-5,8-dione and its isomer quinoline-5,8-dione serve as powerful electrophilic precursors for constructing the fused ring systems of pyridoacridine alkaloids. nih.govresearchgate.net The electron-deficient nature of the quinone ring makes it an excellent substrate for nucleophilic addition and subsequent cyclization reactions.
In one key strategy, quinoline-5,8-dione is a starting material that undergoes oxidative amination with 2-aminoacetophenone to initiate the assembly of the tetracyclic core of ascididemin. nih.gov In a related approach, a stable 6-bromo-isoquinoline-5,8-dione intermediate has been synthesized. researchgate.net This was achieved by nitrating isoquinoline, reducing the nitro group to an amine, followed by bromination and oxidation. This stable quinone derivative can then undergo direct amination with various amines, providing a pathway to introduce diversity and build more complex, fused heterocyclic structures analogous to the this compound core. researchgate.net
Table of Mentioned Chemical Compounds
| Compound Name | Class/Role |
|---|---|
| This compound | Target Molecule (Pyridoacridine Alkaloid) |
| Neothis compound | Target Molecule (Pyridoacridine Alkaloid) |
| Ascididemin | Related Pyridoacridine Alkaloid |
| Deoxythis compound | Precursor to this compound |
| 2-Aminoacetophenone | Starting Material/Building Block |
| Quinoline-5,8-dione | Starting Material/Building Block |
| Isoquinoline-5,8-dione | Starting Material/Building Block |
| 6-Bromo-isoquinoline-5,8-dione | Synthetic Intermediate |
| Kynuramine | Synthetic Intermediate |
| Ynone | Reagent |
| Pyridylborane | Reagent (Suzuki Coupling) |
| 2-Iodoaniline | Reagent (Suzuki Coupling) |
| Dimethylformamide diethyl acetal | Reagent (Condensation) |
| Potassium ferricyanide | Oxidizing Agent |
| Polyphosphoric acid | Catalyst (Friedel-Crafts) |
| Cerium(III) chloride | Catalyst (Oxidative Amination) |
Sequential Cyclization and Oxidation Reactions
A key strategy in the total synthesis of this compound involves a bioinspired approach that mimics plausible biosynthetic pathways. An efficient synthesis has been reported starting from tryptamine, culminating in the formation of this compound in eight steps. nih.gov A critical sequence in this synthesis involves the late-stage construction and oxidation of the final rings.
Synthetic Strategies for this compound Analogues
The development of synthetic routes to this compound has also enabled the creation of various analogues, allowing for systematic exploration of how structural changes impact the molecule's properties.
While the exact numbered analogues are not prominently featured in available literature, general strategies for the synthesis of related pyridophenanthroline systems, which are structural isomers or aza-analogues of the this compound core, have been developed. One efficient, one-step method for producing 6-aminopyrido[3,4-c] nih.govresearchgate.netphenanthrolines involves a base-catalyzed condensation reaction. mdpi.com This approach uses two equivalents of 4-methylpyridine-3-carbonitrile, which react with various aldehydes to induce a twofold ring closure. mdpi.com The resulting dihydro-pyridophenanthroline can then be aromatized using a palladium-on-carbon (Pd/C) catalyst at high temperatures to yield the fully aromatic system. mdpi.com
Other general methodologies for constructing related phenazine (B1670421) cores, which share structural similarities, include the intramolecular cyclization of o-nitrosodiarylamines, a reaction that can be promoted by either acid or base catalysis. nih.gov
The synthetic pathway developed for this compound has proven versatile enough to allow for the creation of derivatives with substituents on the nitrogen atom. Researchers have successfully applied the bioinspired synthesis route to produce non-natural congeners of both deoxythis compound and this compound itself. nih.gov Specifically, N-ethyl and N-benzyl derivatives have been synthesized, demonstrating that the nitrogen site is amenable to modification. nih.gov This allows for the introduction of various groups to probe steric and electronic effects at this position. The synthesis of N-benzyl substituted heterocycles is a common strategy in medicinal chemistry. nih.gov
| Synthesis | Starting Material | Number of Steps | Overall Yield | Reference |
| This compound | Tryptamine | 8 | 14% | nih.gov |
| 10R-Pyrido[4,3-a]phenazines | 6-arylamino-5-nitrosoisoquinolines | 1 (cyclization step) | Good to Excellent | nih.gov |
| 6-Aminopyrido[3,4-c] nih.govresearchgate.netphenanthrolines | 4-methylpyridine-3-carbonitrile | 1 (condensation step) | Efficient | mdpi.com |
Structure Activity Relationship Sar Studies
Impact of Minor Structural Differences on Biological Activity (Amphimedine vs. Neothis compound (B1247945) vs. Deoxythis compound)
This compound, neothis compound, and deoxythis compound (B1244212) share the same pentacyclic pyridoacridine skeleton but exhibit markedly different biological activities due to minor structural variations. researchgate.net Neothis compound acts as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. researchgate.net In contrast, this compound is comparatively non-toxic at similar concentrations. researchgate.net Deoxythis compound, which lacks the carbonyl group present in the other two, induces DNA damage through a mechanism independent of topoisomerase enzymes, relying instead on the generation of reactive oxygen species (ROS). researchgate.net
These differences highlight the profound impact of small structural modifications. The antitumor potential of these compounds varies significantly; for instance, neothis compound was found to be comparable to the established anticancer drug etoposide (B1684455) in reducing tumor size in xenograft models of colorectal and nasopharyngeal cancer, whereas this compound showed no such effect. researchgate.net This divergence in activity underscores the sensitivity of the biological target to the specific chemical structure of the interacting molecule.
Table 1: Comparative Biological Activities of this compound and its Analogs
| Compound | Key Structural Difference | Primary Mechanism of Action | Observed Biological Effect |
| This compound | Carbonyl group at C-5 | Weak DNA intercalator | Relatively non-toxic researchgate.net |
| Neothis compound | Carbonyl group at C-11 | Topoisomerase II inhibitor researchgate.net | Antitumor activity researchgate.net |
| Deoxythis compound | Lacks a carbonyl group | Generates Reactive Oxygen Species (ROS) researchgate.net | DNA damage independent of topoisomerase researchgate.net |
Positional Isomerism and Pharmacological Efficacy
Positional isomers are molecules that have the same chemical formula but differ in the position of functional groups on a common scaffold. nih.gov This variation can lead to significant differences in chemical, physical, and biological properties. nih.govresearchgate.net The case of this compound and neothis compound is a classic example of how positional isomerism dictates pharmacological efficacy.
These two compounds are positional isomers, differing only in the placement of the carbonyl group on the pyridoacridine framework. researchgate.net This single positional change dramatically alters their interaction with biological targets. Neothis compound's configuration allows it to effectively inhibit topoisomerase II, resulting in potent antitumor activity. researchgate.net Conversely, the different positioning of the carbonyl group in this compound renders it largely inactive as a topoisomerase II inhibitor and, consequently, as an antitumor agent. researchgate.net This demonstrates that the precise spatial arrangement of key functional groups is a critical determinant of a molecule's therapeutic potential. nih.gov
Role of Specific Functional Groups and Ring Systems
The interaction with topoisomerase IIα, a key target in cancer therapy, is highly sensitive to the structure of the inhibiting molecule. imist.ma For the this compound family, the position of the carbonyl group is the decisive factor for this interaction. Neothis compound's structure, with its carbonyl at C-11, is what enables its inhibitory action against topoisomerase II, leading to the stabilization of DNA-enzyme cleavage complexes and subsequent cell death. researchgate.netunl.edu This mechanism is characteristic of many successful anticancer drugs, which function by trapping the enzyme on the DNA. nih.gov
In contrast, the placement of the carbonyl group in this compound does not facilitate the necessary interactions for enzyme inhibition. While many pyridoacridine alkaloids can intercalate between DNA base pairs due to their planar aromatic structure, this action alone is often insufficient for potent bioactivity. researchgate.net The specific orientation and electronic properties conferred by the carbonyl group's position in neothis compound are essential for disrupting the function of topoisomerase IIα. researchgate.netnih.gov
Nitrogen-containing heterocyclic compounds are prevalent in medicinal chemistry, with over half of all FDA-approved small-molecule drugs containing at least one such ring. nih.gov The nitrogen heteroatoms within the aromatic rings of the this compound scaffold play a crucial role in defining its physicochemical and biological properties. researchgate.net
Correlation of Molecular Mechanisms with Observed Activities
A direct correlation exists between the specific molecular mechanisms of this compound and its analogs and their observed biological activities.
Neothis compound : Its ability to inhibit topoisomerase II is directly responsible for its observed efficacy in reducing tumor growth in preclinical cancer models. researchgate.net By stabilizing the topoisomerase II-DNA cleavage complex, it induces DNA breaks that trigger cell death pathways in rapidly dividing cancer cells. nih.gov
Deoxythis compound : Lacking the crucial carbonyl group for topoisomerase II interaction, it employs a different cytotoxic strategy. Its mechanism involves the production of reactive oxygen species (ROS), which leads to oxidative DNA damage. researchgate.net This ROS-mediated pathway is a distinct mechanism of action that is independent of topoisomerase inhibition. researchgate.net
This compound : Its structure does not allow for potent topoisomerase II inhibition, and it does not appear to generate ROS as effectively as deoxythis compound. researchgate.net Consequently, its observed biological activity is minimal, and it is considered relatively non-toxic compared to its isomers. researchgate.net
Strategies for Improving Target Specificity and Bioavailability through SAR-guided Modifications
The knowledge gained from SAR studies provides a roadmap for designing improved this compound-based drug candidates. Key strategies focus on enhancing target specificity and improving pharmacokinetic properties like bioavailability.
One critical goal is to enhance specificity for the topoisomerase IIα isoform, which is highly expressed in cancer cells, over the topoisomerase IIβ isoform. imist.ma Inhibition of the β isoform is often linked to serious side effects, including secondary cancers. imist.ma SAR-guided modifications, informed by molecular docking studies, could involve altering substituents on the pyridoacridine core to create interactions that favor the binding pocket of the α isoform over the β isoform.
Improving bioavailability is another central challenge. The physicochemical properties of the this compound scaffold can be fine-tuned to enhance absorption and metabolic stability. For example, the strategic addition or modification of functional groups can alter lipophilicity and hydrogen bonding capacity. researchgate.net As seen with other nitrogen heterocycles, modifying the ring system can decrease susceptibility to metabolic enzymes, prolonging the compound's circulation time and enhancing its therapeutic window. researchgate.net
Biological Activities and Cellular Responses
General Overview of Diverse Pharmacological Profiles
The pyridoacridine alkaloids are a significant class of marine natural products that have been the subject of extensive study due to their wide-ranging pharmacological activities. nih.gov Compounds in this family are known to exhibit cytotoxic, antimicrobial, antiviral, and anti-parasitic properties. nih.govresearchgate.netpsu.edu The mechanism of action for many pyridoacridines is attributed to their ability to intercalate into DNA and inhibit enzymes involved in DNA metabolism, such as topoisomerases. nih.gov
However, the specific biological profile can vary significantly with minor structural modifications to the pyridoacridine skeleton. nih.gov In the case of Amphimedine, its pharmacological activities show notable distinctions from its close structural isomers. While its isomer, neothis compound (B1247945), is a known inhibitor of topoisomerase II, studies have indicated that this compound itself does not inhibit this enzyme. mdpi.com Despite this, early research identified this compound as being cytotoxic to P388 murine leukemia cells. mdpi.com This suggests that its mode of action may differ from that of other well-characterized pyridoacridine topoisomerase inhibitors. mdpi.com
In Vitro Cytotoxicity in Mammalian Cell Lines
The cytotoxic potential of this compound has produced conflicting findings in the scientific literature, highlighting the nuanced structure-activity relationships within the pyridoacridine family. While the class is generally known for potent cytotoxicity against cancer cell lines, the activity of this compound appears to be highly specific or limited compared to its analogues. acs.orgnih.gov
Initial studies reported that this compound possessed cytotoxic activity against the P388 murine leukemia cell line. mdpi.com However, subsequent and more extensive testing against a broader panel of human cancer cell lines did not corroborate a wide-ranging antiproliferative effect. In a comparative study, this compound was found to be non-toxic at concentrations up to 100 μM in multiple human cancer cell lines. nih.govmdpi.com This contrasts sharply with its isomers, neothis compound and deoxythis compound (B1244212), which demonstrated potent cytotoxicity across all tested cell lines, indicating that this compound itself does not possess a broad-spectrum antiproliferative profile. nih.gov
The difference in cytotoxic potency between this compound and its closely related isomers is profound and underscores the critical role of the specific arrangement of the fused rings in the pyridoacridine structure. While this compound was largely inactive, its isomers displayed significant cytotoxicity, with IC₅₀ values in the micromolar to nanomolar range. nih.govsemanticscholar.org For instance, neothis compound was highly effective against colorectal cancer cell lines, with an IC₅₀ value as low as 6 nM against the SW48 line. semanticscholar.org Deoxythis compound also showed consistent cytotoxicity across various cell lines. nih.gov
This differential potency is highlighted in the table below, which compares the reported cytotoxicity of this compound with its analogues in several cancer cell lines. The data illustrates that while the pyridoacridine scaffold is a promising pharmacophore, the specific structure of this compound renders it significantly less cytotoxic than its isomers in the tested human cancer cell lines.
| Compound | HCT-116 (Colon) IC₅₀ (µM) | A2780wt (Ovarian) IC₅₀ (µM) | A2780AD (Ovarian, MDR) IC₅₀ (µM) | MCF7 (Breast) IC₅₀ (µM) |
|---|---|---|---|---|
| This compound | >100 nih.gov | >100 nih.gov | >100 nih.gov | Not Reported |
| Neothis compound | 0.383 semanticscholar.org | 0.29 nih.gov | 0.29 nih.gov | 0.433 semanticscholar.org |
| Deoxythis compound | 0.17 nih.gov | 0.14 nih.gov | 0.17 nih.gov | Not Reported |
| Etoposide (B1684455) (Control) | Not Reported | 0.42 nih.gov | 1.5 nih.gov | 0.83 semanticscholar.org |
Antimicrobial Efficacy
The pyridoacridine class of alkaloids is generally recognized for possessing antimicrobial properties, including activity against various bacteria and fungi. nih.govresearchgate.netnih.gov This activity is often linked to their ability to interact with microbial DNA. psu.edu
While the broader family of pyridoacridines has documented antibacterial effects, specific data quantifying the efficacy of this compound against particular bacterial strains is not extensively reported in the available literature. nih.govresearchgate.net Studies on related compounds provide insight into the potential of this chemical class. For example, the analogue demethyldeoxythis compound has demonstrated activity against Listonella anguillarum and Micrococcus luteus. mdpi.com However, without direct testing, the specific antibacterial profile of this compound remains uncharacterized.
Antiprotozoal Activity
The direct antiprotozoal activity of the isolated compound this compound against various protozoan parasites such as Leishmania, Trypanosoma, and Plasmodium has not been extensively detailed in publicly available scientific literature. While research into marine natural products for antiparasitic properties is an active field, specific data detailing the efficacy (e.g., IC₅₀ values) of purified this compound against these organisms are not currently reported.
It is noteworthy that crude extracts from marine sponges of the Amphimedon genus, from which this compound can be isolated, have shown some antiprotozoal potential. For instance, a study on the extracts of the sponge Amphimedon viridis demonstrated a dose-dependent lytic effect against bloodstream trypomastigotes of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov The aqueous extract showed an IC₅₀ value of 0.57 µg/mL, and the organic extract had an IC₅₀ of 10.80 µg/mL against this parasite form. nih.gov However, the study did not isolate and identify the specific compounds responsible for this activity, and therefore, this efficacy cannot be directly attributed to this compound.
Research on structurally related compounds, such as synthetic aromatic amidines, has shown significant trypanocidal activity, often by targeting the parasite's DNA. exlibrisgroup.comnih.gov These findings highlight the potential of related chemical scaffolds, but specific experimental data for this compound itself remains elusive in the current body of scientific research.
Due to the absence of specific research data, a data table on the antiprotozoal activity of this compound cannot be provided.
Antiviral Properties
Comprehensive studies detailing the specific antiviral properties of this compound against viruses such as Human Immunodeficiency Virus (HIV) or Herpes Simplex Virus (HSV) are not readily found in the peer-reviewed scientific literature. While marine alkaloids are a source of interest for novel antiviral compounds, specific research focused on the inhibitory effects of purified this compound on viral replication cycles has not been published.
The broader category of amphiphilic compounds and peptides has been investigated for antiviral effects. For example, certain synthetic amphiphilic peptides have demonstrated the ability to inactivate HSV by interacting directly with the viral envelope. exlibrisgroup.com Other studies have focused on peptide amphiphiles designed to inhibit HIV-1 entry. nih.gov However, these studies are based on different chemical structures and their findings cannot be extrapolated to this compound without direct experimental evidence.
Due to the absence of specific research findings, a data table on the antiviral properties of this compound is not available.
Mechanisms of Action at the Molecular and Cellular Level
DNA Interaction Mechanisms
Amphimedine and its analogues can directly interact with DNA, leading to structural and functional alterations that contribute to their cytotoxic effects. These interactions include the insertion between base pairs (intercalation), the induction of strand breaks (cleavage), and the promotion of DNA aggregation and linking (catenation).
DNA intercalation is a process where molecules insert themselves between the stacked base pairs of the DNA double helix. patsnap.comwikipedia.org This action can disrupt the normal helical structure, causing the DNA to unwind and elongate, which in turn can interfere with cellular processes like replication and transcription. patsnap.comnih.gov The planar, aromatic structure of many pyridoacridine alkaloids, including this compound, makes them candidates for this type of interaction.
Research has shown that some members of the this compound family can displace ethidium bromide (EtBr), a well-known DNA intercalator, from DNA, which is an indicator of intercalative binding. researchgate.net This displacement suggests that these compounds can occupy the space between DNA base pairs, a mechanism that is foundational to the activity of many anticancer agents. patsnap.comnih.gov The ability of small molecules to intercalate is often a precursor to more complex interactions with DNA and DNA-associated enzymes. manchester.ac.uk
Certain this compound-related compounds have been observed to induce cleavage of DNA strands. For instance, deoxythis compound (B1244212) has been shown to cleave DNA in vitro even without the presence of topoisomerase enzymes. researchgate.netnih.gov This activity is thought to occur through the production of reactive oxygen species (ROS). nih.gov In the presence of a reducing agent like dithiothreitol (DTT), the amount of DNA cleavage induced by deoxythis compound is significantly increased. nih.gov Conversely, under hypoxic (low oxygen) conditions, this DNA cleavage is reduced. nih.gov
In contrast, studies have shown that this compound itself does not cause a significant increase in cleaved DNA in topoisomerase 1 and 2 DNA cleavage assays. nih.govresearchgate.net This suggests that the DNA-damaging capability is a specific feature of certain analogues within the this compound family.
Table 1: Effect of this compound Analogues on DNA Cleavage
| Compound | Condition | DNA Cleavage | Reference |
|---|---|---|---|
| This compound | With or without Topoisomerase I/II | No significant increase | nih.govresearchgate.net |
| Deoxythis compound | In the presence of DTT | Increased cleavage | nih.gov |
| Deoxythis compound | Hypoxic conditions | Attenuated cleavage | nih.gov |
Neothis compound (B1247945), a potent analogue of this compound, is known to induce the aggregation and catenation (linking of circular DNA into chains) of DNA. nih.gov This process is dependent on the presence of topoisomerase II. nih.gov While neothis compound itself only induces minimal topoisomerase II-mediated DNA cleavage, it effectively causes DNA to form complex, aggregated structures. nih.govresearchgate.net This mechanism of action distinguishes it from classical topoisomerase poisons that stabilize the cleavage complex. The aggregation of DNA can physically impede essential cellular processes that require DNA to be accessible and properly structured. nih.govnih.gov
Topoisomerase Inhibition and Modulation
Topoisomerases are critical enzymes that manage the topological states of DNA, which is essential for processes like replication, transcription, and chromosome segregation. wikipedia.org They function by creating transient breaks in the DNA backbone. frontiersin.org this compound and its derivatives can interfere with the function of these enzymes, leading to cellular disruption.
Research indicates that the inhibitory activity against topoisomerases varies among the this compound compounds. This compound itself has been found to be relatively inactive, not inhibiting either topoisomerase I or II in DNA cleavage assays. nih.govresearchgate.net
In contrast, neothis compound is a known inhibitor of topoisomerase II. researchgate.netresearchgate.net It has been shown to suppress topoisomerase IIα-mediated DNA decatenation at low concentrations. semanticscholar.org However, neothis compound has been reported to have no effect on topoisomerase I. nih.gov The differential activity among these closely related structures highlights the specific molecular interactions required for enzyme inhibition.
Table 2: Topoisomerase Inhibition by this compound and Neothis compound
| Compound | Target Enzyme | Activity | Reference |
|---|---|---|---|
| This compound | Topoisomerase I & II | No inhibition observed | nih.govresearchgate.net |
| Neothis compound | Topoisomerase I | No effect | nih.gov |
| Neothis compound | Topoisomerase II | Inhibition of decatenation | semanticscholar.org |
Human topoisomerase IIα is an ATP-dependent enzyme, meaning it requires energy from ATP hydrolysis to carry out its catalytic cycle. semanticscholar.org Neothis compound has been identified as an ATP-competitive inhibitor of the ATPase domain of human topoisomerase IIα. semanticscholar.orgfao.orgresearchgate.net This means that neothis compound binds to the same site on the enzyme as ATP, directly competing with it and thereby preventing the enzyme from utilizing energy to function. semanticscholar.org
Studies have shown a linear increase in the apparent Km of topoisomerase IIα for ATP with increasing concentrations of neothis compound, which is a classic indicator of competitive inhibition. semanticscholar.orgfao.org Molecular modeling studies support this, suggesting that neothis compound can bind to the ATPase sites of topoisomerase IIα. researchgate.netsemanticscholar.org The regioisomeric this compound, however, is biologically inactive in this regard, which is attributed to a different positioning of its carbonyl group that prevents effective binding to the ATPase site. researchgate.net This mode of action is distinct from topoisomerase poisons like etoposide (B1684455), which stabilize the DNA-enzyme cleavage complex. semanticscholar.org Inhibitors that block ATP hydrolysis without stabilizing this complex could offer therapeutic advantages, particularly in cases of resistance to conventional topoisomerase poisons. semanticscholar.org
Inhibition of Topoisomerase IIα-Mediated DNA Decatenation
The marine alkaloid this compound itself has been found to be biologically inactive as an antitumor agent and does not significantly inhibit topoisomerase IIα (Topo IIα). However, its structural analog, neothis compound, is a potent inhibitor of this critical enzyme. Topo IIα is essential for resolving the topological challenges of DNA during replication and cell division, particularly the decatenation (unlinking) of intertwined daughter chromatids following DNA replication. Inhibition of this process leads to catastrophic errors in chromosome segregation and ultimately triggers cell death, a mechanism exploited by many anticancer drugs.
Neothis compound has been shown to effectively inhibit the decatenation of kinetoplast DNA (kDNA) by human Topo IIα. Unlike conventional Topo IIα poisons such as etoposide and doxorubicin, which stabilize the transient DNA-enzyme cleavage complex, neothis compound does not function by this mechanism. Instead, it is characterized as an ATP-competitive inhibitor of Topo IIα. This means that neothis compound likely binds to the ATPase domain of the enzyme, preventing the ATP hydrolysis that is necessary for the catalytic cycle of Topo IIα to proceed. By inhibiting the enzyme's ability to utilize ATP, neothis compound effectively blocks the strand passage and re-ligation steps required for DNA decatenation.
Interaction with DNA Repair Proteins (e.g., Metnase)
A significant aspect of the anticancer potential of Topo IIα inhibitors is their effectiveness in the context of cellular DNA repair mechanisms, which can contribute to drug resistance. One such protein is Metnase, a DNA repair protein that has been shown to interact with Topo IIα and enhance its decatenation activity. This enhanced activity can counteract the effects of Topo IIα poisons, leading to resistance.
Notably, neothis compound's inhibitory effect on Topo IIα is maintained and even potent in the presence of Metnase. nih.gov In vitro DNA decatenation assays have demonstrated that neothis compound potently inhibits Topo IIα-dependent DNA decatenation even when Metnase is present. nih.govnih.gov This suggests that neothis compound can circumvent the resistance mechanism conferred by Metnase. The ability of neothis compound to inhibit Metnase-enhanced Topo IIα activity is a key finding, highlighting its potential as an anticancer agent, particularly in tumors that overexpress Metnase and are resistant to conventional Topo IIα poisons. nih.govnih.gov
| Compound | Target | Mechanism of Action | Effect on DNA Decatenation | Interaction with Metnase |
| Neothis compound | Topoisomerase IIα | ATP-competitive inhibition | Potent inhibition | Overcomes Metnase-enhanced activity |
| Etoposide | Topoisomerase IIα | Stabilization of cleavage complex | Inhibition | Activity can be counteracted by Metnase |
| Doxorubicin | Topoisomerase IIα | Stabilization of cleavage complex | Inhibition | Activity can be counteracted by Metnase |
Generation of Reactive Oxygen Species (ROS)
Redox Cycling and Oxidative Stress Induction
While this compound and neothis compound's primary mechanism of cytotoxicity is linked to Topoisomerase IIα inhibition, another related pyridoacridine alkaloid, deoxythis compound, has been shown to induce DNA damage through the generation of reactive oxygen species (ROS). nih.gov This process is believed to occur through redox cycling. In this mechanism, the compound is enzymatically reduced to a radical intermediate, which then reacts with molecular oxygen to regenerate the parent compound and produce a superoxide radical. This cycle can repeat, leading to the accumulation of ROS and a state of oxidative stress within the cell. The activity of deoxythis compound is enhanced in the presence of a reducing agent, which supports the redox cycling mechanism. nih.gov
Topoisomerase-Independent DNA Damage via ROS
The ROS generated by deoxythis compound, such as superoxide radicals and subsequently other reactive species like hydrogen peroxide and hydroxyl radicals, can directly damage cellular macromolecules, most critically DNA. This mode of action is independent of topoisomerase inhibition. nih.gov The generated ROS can cause single- and double-strand breaks in DNA, leading to genomic instability and triggering apoptotic cell death. Evidence for this topoisomerase-independent mechanism comes from in vitro studies showing that deoxythis compound can cleave plasmid DNA in the absence of topoisomerase enzymes. nih.gov Furthermore, cells with deficient DNA single-strand or double-strand break repair mechanisms show increased sensitivity to deoxythis compound, further supporting that its cytotoxicity is mediated by ROS-induced DNA damage. nih.gov
| Compound | ROS Generation | Mechanism | DNA Damage | Topoisomerase Dependence |
| Deoxythis compound | Yes | Redox Cycling | Single and double-strand breaks | Independent |
| This compound | Not reported | - | - | - |
| Neothis compound | Not reported | - | - | Dependent |
Cell Cycle Modulation
Induction of Cell Cycle Arrest (e.g., G2-M phase)
There is currently no available scientific literature that specifically describes the induction of cell cycle arrest, including in the G2-M phase, by the chemical compound this compound. While many cytotoxic agents exert their effects by disrupting the cell cycle, this particular mechanism has not been reported for this compound itself. Research on the biological activities of related compounds has focused on other mechanisms of action, as detailed in the preceding sections.
Interaction with Cellular Signaling Pathways
Modulation of Wnt Signaling (e.g., via TopoIIα/β-catenin/TCF4 interactions)
The canonical Wnt signaling pathway is a crucial regulator of gene expression, and its dysregulation is implicated in various diseases. A key event in this pathway is the stabilization and nuclear translocation of β-catenin, which then associates with TCF/LEF transcription factors to activate target gene expression.
Research into the broader class of Topoisomerase II inhibitors has revealed a potential connection to the Wnt signaling cascade. DNA topoisomerase IIα has been identified as a component of the nuclear complex involving β-catenin and TCF4. This suggests that TopoIIα may play a functional role in Wnt-mediated transcription. The inhibition of TopoIIα could, therefore, indirectly affect the transcriptional activity of the β-catenin/TCF4 complex.
While direct evidence detailing this compound's specific modulation of the Wnt pathway through the TopoIIα/β-catenin/TCF4 axis is not extensively documented, the known activity of its analogue, neothis compound, as a TopoIIα inhibitor provides a hypothetical framework. If this compound were to exhibit similar TopoIIα inhibitory properties, it could potentially disrupt the formation or function of the transcriptional machinery involving β-catenin and TCF4. This disruption could lead to a downregulation of Wnt target genes. The precise nature of this interaction—whether it involves preventing the association of TopoIIα with the β-catenin/TCF4 complex or inhibiting the enzymatic activity of TopoIIα required for efficient transcription of Wnt target genes—remains to be elucidated for this compound itself.
Further research is necessary to specifically delineate the effects of this compound on the Wnt signaling pathway and to confirm whether it operates through a mechanism involving the TopoIIα/β-catenin/TCF4 interaction.
| Molecular Component | Potential Role in Wnt Signaling | Hypothesized Effect of Inhibition |
| Topoisomerase IIα (TopoIIα) | Component of the β-catenin/TCF4 nuclear complex; may be required for efficient transcription of Wnt target genes. | Disruption of the transcriptional complex, leading to decreased expression of Wnt target genes. |
| β-catenin | Key transcriptional co-activator that translocates to the nucleus upon Wnt pathway activation. | Reduced transcriptional activity if its interaction with co-factors like TopoIIα is inhibited. |
| T-cell factor 4 (TCF4) | DNA-binding transcription factor that recruits β-catenin to target gene promoters. | Inactivation of target gene transcription if the β-catenin/TCF4 complex is disrupted or its co-factors are inhibited. |
Advanced Research Methodologies and Techniques
Computational Approaches
Molecular docking is a computational method that predicts the preferred orientation of one molecule to another when they bind to form a stable complex. This technique has been crucial in understanding the potential mechanisms of action for the marine alkaloid amphimedine and its related compounds. A primary focus of these studies has been the interaction between this compound derivatives and topoisomerase enzymes, which are critical for managing DNA topology during cellular processes.
For instance, molecular docking has been used to model the binding of neothis compound (B1247945), a regioisomer of this compound, to the ATPase sites of human topoisomerase IIα. nih.govmdpi.com These in silico models support the hypothesis that neothis compound acts as an ATP-competitive inhibitor. nih.govmdpi.com This is significant because it suggests a different mechanism of action from traditional topoisomerase poisons that stabilize the DNA-enzyme cleavage complex. nih.gov In contrast, similar computational analyses have suggested that the specific placement of a carbonyl group in this compound prevents it from effectively binding to the ATPase site, which may explain its lack of biological activity in some assays. researchgate.netmdpi.com
Beyond topoisomerase, the interaction with tubulin, a key component of the cellular cytoskeleton, has also been investigated. Molecular docking studies have explored how analogues of this compound might fit into the colchicine (B1669291) binding site on tubulin, providing insights into their potential to disrupt microtubule formation. researchgate.net
In silico structure-function analysis uses computational tools to correlate a molecule's chemical structure with its biological activity. This approach has been instrumental in dissecting the structural determinants of this compound's and its analogues' functions. By comparing the three-dimensional structures of various pyridoacridine compounds, including this compound, with their observed biological effects, researchers can build predictive models. researchgate.netsemanticscholar.org
These analyses have been applied to understand the anticancer potential of a range of pyridoacridine natural products. researchgate.netsemanticscholar.org For example, in silico docking studies have evaluated the binding of this compound and related compounds to various cancer-related macromolecules, such as cyclin-dependent kinases (CDKs) and G-quadruplexes, to identify potential molecular targets. researchgate.netsemanticscholar.org Such computational studies help to elucidate why certain structural modifications enhance or diminish a compound's activity, guiding the design of new, more potent derivatives. researchgate.netmdpi.com Furthermore, in silico methods are also employed to analyze potential deleterious single-nucleotide polymorphisms (SNPs) and their impact on protein structure and function, which can be relevant in understanding drug-target interactions. ijpsjournal.com
Biochemical Assays
In vitro biochemical assays are essential for validating the predictions made by computational models. DNA decatenation assays measure the ability of topoisomerase II to unlink intertwined DNA circles, a critical step in cell division. The inhibition of this process is a hallmark of topoisomerase II inhibitors. While the related compound neothis compound has been shown to potently inhibit topoisomerase IIα-mediated DNA decatenation, this compound itself did not show this activity. nih.govmdpi.comacs.org
DNA cleavage assays are used to detect the stabilization of the "cleavage complex," where topoisomerase II has cut the DNA and is covalently bound to it. While many anticancer drugs, known as topoisomerase poisons, act by stabilizing this complex, it has been demonstrated that neothis compound does not. nih.gov Conversely, some related pyridoacridine compounds have been shown to inhibit topoisomerase II-mediated decatenation, and this activity correlates with their cytotoxicity. acs.org
| Compound | Assay | Target | Observed Effect | References |
| Neothis compound | DNA Decatenation | Topoisomerase IIα | Potent inhibition | nih.govmdpi.commdpi.com |
| This compound | DNA Decatenation | Topoisomerase II | No significant activity | acs.orgcapes.gov.br |
| Neothis compound | Cleavage Complex | Topoisomerase II | Does not stabilize | nih.gov |
DNA filter-binding assays are utilized to directly measure the interaction between a compound and DNA. This technique helps to determine if a molecule can intercalate, or insert itself, between the base pairs of the DNA double helix. The ability of certain pyridoacridines to intercalate into calf thymus DNA has been correlated with their cytotoxic potencies and their ability to inhibit topoisomerase II. This suggests that DNA intercalation is a key step in the mechanism of action for some compounds in this class, likely preceding the disruption of topoisomerase function.
The enzymatic cycle of topoisomerase II is dependent on the energy derived from ATP hydrolysis. Assays that measure the inhibition of this ATPase activity can identify compounds that interfere with the enzyme's function through a mechanism distinct from DNA intercalation or cleavage complex stabilization.
Studies have shown that neothis compound is an ATP-competitive inhibitor of topoisomerase IIα. nih.govmdpi.com This means it competes with ATP for binding to the enzyme's ATPase site. nih.govmdpi.com This mode of inhibition is supported by both biochemical ATP hydrolysis assays and molecular modeling data. nih.govmdpi.commdpi.com The finding that neothis compound can inhibit topoisomerase IIα even in the presence of Metnase, a protein that can confer resistance to traditional topoisomerase poisons, highlights the therapeutic potential of targeting the ATPase domain. nih.govresearchgate.net In contrast, the structural differences in this compound appear to prevent its effective binding to this site. researchgate.netmdpi.com
Cell-Based Assays
Cell-based assays are fundamental in pharmacological and biological research, providing critical insights into how a compound affects cellular processes within a controlled in vitro environment. These assays are instrumental in determining the biological activity of molecules like this compound, particularly concerning their potential as cytotoxic agents. By utilizing living cells, researchers can observe and quantify a compound's effects on cell viability, proliferation, and the intricate mechanisms of the cell cycle.
Cell Proliferation and Cytotoxicity Assays (e.g., MTT Assay)
Cell proliferation and cytotoxicity assays are cornerstones for screening and characterizing potential anti-cancer compounds. These tests measure the ability of a compound to inhibit cell growth or to induce cell death.
One of the most common methods employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. antibodies.commdpi.com This colorimetric assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability. antibodies.com In viable cells, mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. mdpi.com These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured with a spectrophotometer. A decrease in the signal compared to untreated control cells indicates a reduction in cell viability, either through cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) mechanisms.
The data generated from these assays are often used to determine the half-maximal inhibitory concentration (IC₅₀) value. The IC₅₀ represents the concentration of a compound required to inhibit a specific biological process, such as cell proliferation, by 50%. nih.govnih.gov It is a standard measure of a compound's potency; a lower IC₅₀ value signifies greater potency. In the context of cytotoxicity, the IC₅₀ value indicates the concentration of the compound needed to kill 50% of the cells in a given time period. nih.govnih.gov These values are crucial for comparing the cytotoxic efficacy of different compounds against various cancer cell lines.
Below is a representative table illustrating how cytotoxicity data for a compound could be presented.
Table 1: Example Cytotoxicity Data (IC₅₀ Values) Note: This table is a representative example and does not reflect actual experimental data for this compound.
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Data Not Available |
| A549 | Lung Carcinoma | Data Not Available |
| HCT-116 | Colon Carcinoma | Data Not Available |
| PC-3 | Prostate Cancer | Data Not Available |
Cell Cycle Analysis
Cell cycle analysis is a powerful technique used to investigate how a compound affects cell division and proliferation. The progression of a cell through its cycle—comprising the G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis) phases—is a tightly regulated process. Many cytotoxic drugs exert their effects by disrupting this cycle, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death).
The most common method for cell cycle analysis is flow cytometry. nih.gov In this procedure, cells are treated with the compound of interest, harvested, and then fixed to permeabilize their membranes. A fluorescent dye that binds quantitatively to DNA, such as Propidium Iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI), is added to the cells. nih.gov The fluorescence intensity of each cell is directly proportional to its DNA content.
A flow cytometer then measures the fluorescence of thousands of individual cells. The resulting data are plotted as a histogram, which shows the distribution of the cell population across the different phases of the cell cycle:
G0/G1 Phase: Cells have a normal (2n) amount of DNA.
S Phase: Cells are actively replicating their DNA, so their DNA content is between 2n and 4n.
G2/M Phase: Cells have completed DNA replication and contain a doubled (4n) amount of DNA before they divide.
By comparing the cell cycle profiles of treated cells to untreated controls, researchers can identify if a compound induces arrest at a specific checkpoint. For instance, an accumulation of cells in the G2/M phase would suggest that the compound interferes with processes leading to or during mitosis. This information is critical for elucidating the mechanism of action of a cytotoxic agent like this compound.
Protein Interaction Studies
Understanding the molecular interactions of a compound is key to deciphering its mechanism of action. Techniques that probe protein-DNA and protein-protein interactions can reveal the specific cellular machinery targeted by a bioactive molecule.
Chromatin Immunoprecipitation (ChIP)
Chromatin Immunoprecipitation (ChIP) is a robust technique used to investigate the interaction between proteins and specific regions of DNA within the cell's natural chromatin context. wikipedia.orgcellsignal.com This method is invaluable for identifying the genomic binding sites of DNA-binding proteins, such as transcription factors, and for mapping the locations of various histone modifications. wikipedia.orgthermofisher.com
The ChIP process typically begins with cross-linking proteins to DNA using a reagent like formaldehyde (B43269). cellsignal.com The chromatin is then extracted and sheared into smaller fragments by sonication or enzymatic digestion. An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complex. cellsignal.com After precipitation, the cross-links are reversed, and the DNA is purified. This purified DNA can then be analyzed by quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq) to identify the specific genomic sequences that the target protein was bound to. nih.gov
In the context of this compound research, ChIP could be hypothetically employed to determine if the compound alters the epigenetic landscape or the activity of transcription factors. For example, researchers could investigate whether this compound treatment affects the binding of a key transcription factor involved in apoptosis (e.g., p53) to its target gene promoters. Alternatively, ChIP could be used to assess changes in histone modifications associated with gene activation or repression, revealing how this compound might epigenetically regulate genes controlling cell survival or death.
Co-Immunoprecipitation (Co-IP)
Co-Immunoprecipitation (Co-IP) is a widely used and powerful technique for identifying and validating protein-protein interactions in vivo. antibodies.comnih.gov The principle is an extension of immunoprecipitation (IP): an antibody targets a known protein (the "bait"), and in pulling this protein out of a cell lysate, it also brings along any other proteins that are part of its interaction complex (the "prey"). abcam.comthermofisher.com
The procedure involves lysing cells under conditions that preserve native protein-protein interactions. abcam.com An antibody specific to the bait protein is added to the lysate and allowed to form an immune complex. This complex is then captured on a solid support, typically agarose (B213101) or magnetic beads coated with Protein A or Protein G. nih.gov After washing away non-specifically bound proteins, the entire complex is eluted from the beads. The components of the complex, including the bait and its interacting prey proteins, can then be identified using methods like Western blotting or mass spectrometry. antibodies.com
For a compound like this compound, Co-IP could be a critical tool for identifying its cellular targets and affected pathways. If this compound is known or suspected to bind to a particular protein, Co-IP could be used to see if this binding event disrupts or enhances the protein's interaction with its normal binding partners. This would provide direct evidence of the molecular pathways perturbed by the compound, offering a deeper understanding of its biological effects.
Microscopic Techniques for DNA Analysis (e.g., Transmission Electron Microscopy)
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that uses a beam of electrons transmitted through an ultra-thin specimen to form an image. mdpi.com It allows for the visualization of cellular ultrastructure, including organelles, viruses, and macromolecular complexes, at the nanometer scale. mdpi.comvirusure.com
In the context of DNA analysis, TEM can be used to directly visualize DNA molecules and DNA-protein complexes. nih.gov To overcome the low contrast of biological molecules, samples are typically stained with heavy metal salts (e.g., uranyl acetate) which scatter electrons, or visualized through cryo-electron microscopy (cryo-EM) for higher resolution of native structures. nih.gov TEM can reveal large-scale changes in chromatin structure, such as condensation or decondensation, that may occur during cellular processes like apoptosis, which could be induced by a cytotoxic compound.
While TEM is exceptionally powerful for structural biology, its use for directly observing the binding of a small molecule like this compound to a specific site on a DNA strand is not a standard application. The resolution required for such a task is at the very edge of, or beyond, the capabilities of conventional TEM for this type of analysis. Other techniques, such as Atomic Force Microscopy (AFM) or cryo-EM, are often more suited for high-resolution imaging of DNA and its structural changes upon interaction with other molecules. nih.gov However, TEM remains a valuable tool for analyzing the broader morphological consequences of DNA damage and cellular stress within the nucleus. virusure.com
Future Research Directions and Translational Perspectives
Elucidating Undiscovered Biological Activities of Amphimedine and its Analogues
The known biological profile of this compound and its structural relatives is primarily centered on their potent cytotoxicity against cancer cells and their activity against various pathogens. nih.gov Pyridoacridine alkaloids have demonstrated a wide range of effects, including antimicrobial, insecticidal, and antiparasitic activities against species such as Plasmodium, Leishmania, and Trypanosoma. nih.gov Despite this, the full spectrum of their biological activities remains largely unexplored.
Future research efforts should be directed towards comprehensive screening of this compound and its synthetic analogues against a broader array of biological targets. Given the structural complexity and diverse functionalities of the pyridoacridine scaffold, it is plausible that these compounds interact with numerous cellular pathways and protein families that have not yet been identified. High-throughput screening (HTS) platforms are essential tools that enable the rapid evaluation of large compound libraries against various disease models, which could significantly speed up the discovery of new therapeutic applications for these marine alkaloids. actabotanica.org
Systematic screening could unveil novel activities in areas such as:
Neurodegenerative Diseases: Investigating potential neuroprotective or modulatory effects in models of Alzheimer's or Parkinson's disease.
Inflammatory Disorders: Assessing anti-inflammatory properties in various cell-based and animal models of chronic inflammation.
Viral Infections: Screening against a wide range of viruses to identify potential antiviral agents.
Cardiovascular Conditions: Exploring effects on pathways related to heart disease and vascular disorders.
The discovery of new biological activities would not only broaden the therapeutic potential of the this compound scaffold but also provide new tools for chemical biology to probe complex biological processes.
Further Characterization of Novel Mechanisms of Action
While the cytotoxicity of pyridoacridine alkaloids is well-documented, the precise molecular mechanisms underlying this activity are not fully understood. It is known that these compounds can exert their anticancer effects through various mechanisms. nih.gov For instance, some amphetamine-like compounds are known to interact with vesicular monoamine transporters (VMAT), leading to the disruption of pH gradients in synaptic vesicles. nih.gov Although structurally different, investigating whether this compound or its analogues employ similar mechanisms, such as disrupting cellular pH homeostasis in organelles like lysosomes, could be a fruitful area of research.
Future studies should aim to:
Identify Direct Molecular Targets: Employ techniques like affinity chromatography, chemical proteomics, and thermal shift assays to identify the specific proteins or nucleic acid structures that this compound binds to.
Elucidate Downstream Signaling Pathways: Once direct targets are identified, further investigation into the downstream cellular signaling cascades affected by the compound is necessary. This includes studying effects on cell cycle regulation, apoptosis, autophagy, and stress responses.
Investigate DNA Interaction: The planar aromatic structure of this compound suggests potential DNA intercalation as a mechanism of action, which warrants deeper investigation using biophysical techniques.
A thorough understanding of the mechanism of action is critical for rational drug design, predicting potential side effects, and identifying patient populations most likely to respond to treatment.
Development of Highly Selective Pyridoacridine Analogues
A significant challenge in the development of potent bioactive compounds like this compound is achieving selectivity for the desired therapeutic target over other cellular components. Lack of selectivity often leads to off-target effects and toxicity. The synthesis of numerous pyridoacridine analogues has been a major focus, providing a foundation for developing more selective compounds. nih.gov
The development of highly selective analogues is a key strategy to improve the therapeutic index of lead compounds. For example, in other classes of heterocyclic compounds, such as pyrazolines, the strategic addition of halogen atoms has been shown to significantly increase selectivity for specific enzyme isoforms, like monoamine oxidase-B (MAO-B). mdpi.com Similarly, structure-guided design has been used to develop highly selective inhibitors for specific kinases from other scaffolds. nih.gov
Future strategies for developing selective pyridoacridine analogues should include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the peripheral functional groups and the core ring structure of this compound to understand how these changes affect potency and selectivity.
Computational Modeling and Docking: Using the crystal structures of potential protein targets to computationally design analogues with improved binding affinity and selectivity.
Synthesis of Focused Libraries: Creating smaller, more targeted libraries of analogues based on SAR and computational insights to test for enhanced selectivity.
The table below outlines a conceptual approach to modifying the this compound scaffold to enhance selectivity.
| Modification Strategy | Rationale | Potential Outcome |
| Alteration of Side Chains | Modify polarity, size, and hydrogen bonding capacity to favor interaction with the target's binding pocket over off-targets. | Increased target-specific binding affinity. |
| Ring System Modification | Introduce heteroatoms or substituents to alter the electronic properties and geometry of the core structure. | Improved selectivity and pharmacokinetic properties. |
| Conformational Restriction | Introduce rigid elements to lock the molecule in a bioactive conformation that is specific to the intended target. | Reduced binding to unintended targets, lowering toxicity. |
This table is interactive. Click on the headers to sort the data.
Scalable Production Methods for Marine-Derived Alkaloids
A major bottleneck in the clinical development of marine natural products is the challenge of securing a reliable and scalable supply. mdpi.com this compound was first isolated from a Pacific sponge of the genus Amphimedon, and harvesting marine organisms is often unsustainable and yields very small quantities of the desired compound. nih.gov Therefore, developing alternative production methods is crucial.
Several promising strategies are being explored for the large-scale production of marine-derived alkaloids:
Total Chemical Synthesis: While numerous total syntheses of pyridoacridine alkaloids have been achieved, these routes are often complex, lengthy, and not economically viable for large-scale production. nih.gov Future work should focus on developing more efficient and cost-effective synthetic pathways.
Biotechnological Approaches: (Chemo)enzymatic synthesis is emerging as a powerful and sustainable method for producing complex molecules like alkaloids. nih.gov This approach uses enzymes to perform specific chemical transformations, offering advantages such as mild reaction conditions and high selectivity. nih.gov
Aquaculture: The cultivation of the source organism or its cells (mariculture or captive breeding) has been explored for some marine invertebrates. mdpi.com However, this can be challenging and may not always be a viable option.
Advanced Extraction Technologies: Innovative methods like the Somartex system, which uses solid-phase extraction to isolate compounds from the water surrounding marine invertebrates, allow for gram-scale production without harming the organism. mdpi.com Other alternative techniques include supercritical fluid extraction, microwave-assisted extraction, and ultrasound-assisted extraction. nih.govcore.ac.uk
The table below compares different production methods for marine alkaloids.
| Production Method | Advantages | Disadvantages |
| Wild Harvest | Direct source of the natural product. | Unsustainable, low and variable yields, ecological damage. |
| Total Synthesis | Reliable supply, potential for analogue creation. | Often complex, expensive, and not scalable. nih.gov |
| (Chemo)enzymatic Synthesis | "Green" chemistry, high selectivity, mild conditions. nih.gov | Requires enzyme discovery and engineering, may need further research for industrial scale-up. nih.gov |
| Aquaculture | Potentially sustainable, controlled environment. mdpi.com | Technically challenging, slow growth rates, may not produce the target compound. mdpi.com |
| Advanced Extraction (e.g., Somartex) | Sustainable, non-destructive to the source organism. mdpi.com | Technology is still emerging and may not be applicable to all compounds. mdpi.com |
This table is interactive. Click on the headers to sort the data.
Investigating Therapeutic Potential in Specific Disease Models
While this compound has shown broad cytotoxic and antiparasitic activity, its therapeutic potential must be validated in specific and relevant disease models. nih.gov The initial discovery of a compound's bioactivity is only the first step; rigorous preclinical testing is required to justify moving into clinical trials.
Future research should focus on evaluating this compound and its most promising analogues in:
Orthotopic and Patient-Derived Xenograft (PDX) Cancer Models: These models more accurately mimic human tumors and their microenvironment compared to standard cell line xenografts. Testing in these models can provide more predictive data on efficacy.
In Vivo Models of Infectious Diseases: For its antiparasitic activity, analogues should be tested in established animal models for malaria (Plasmodium), leishmaniasis (Leishmania), and Chagas disease (Trypanosoma) to assess in vivo efficacy and pharmacokinetics. nih.gov
Models of Drug-Resistant Diseases: A critical area of investigation is the activity of this compound analogues against drug-resistant cancer cell lines and microbial strains. For example, analogues could be screened for activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The use of amphetamine-type stimulants has been investigated for various psychiatric conditions, including ADHD and PTSD. nih.govnih.gov While structurally distinct, exploring the psychoactive or neurological effects of pyridoacridine alkaloids in appropriate animal models could be a long-term research goal, though it falls outside the current primary focus on anticancer and anti-infective properties.
Exploration of Microbial Symbionts in Natural Product Production
There is growing evidence that many natural products isolated from marine invertebrates, such as sponges, are actually produced by their symbiotic microorganisms. nih.govmdpi.com Sponges host a diverse community of bacteria, fungi, and archaea, and these symbionts are believed to be the true biosynthetic source of many defensive compounds. mdpi.com This has significant implications for the production of this compound.
If the biosynthetic genes for this compound reside within a microbial symbiont, several new avenues for sustainable production open up:
Isolation and Cultivation of the Symbiont: The primary challenge is to isolate the correct symbiont and grow it in a laboratory setting. Microorganisms are generally a renewable resource for bioactive compounds. nih.govnih.gov
Genome Mining and Heterologous Expression: By sequencing the metagenome of the sponge and its microbial community, it may be possible to identify the biosynthetic gene cluster responsible for this compound production. These genes could then be transferred to and expressed in a host organism that is easy to culture on an industrial scale, such as E. coli or yeast. actabotanica.org
Mass Spectrometry Imaging (MSI): This technology can be used to visualize the spatial distribution of natural products within the host and its microbial community, helping to pinpoint which organism is producing the compound. researchgate.net
The exploration of microbial symbionts represents a paradigm shift in marine natural product drug discovery, moving from harvesting the host to cultivating the microbial "factory" itself. actabotanica.orgmdpi.com
Q & A
Basic: What are the established synthetic routes for Amphimedine, and how do reaction conditions influence yield and purity?
This compound synthesis typically involves multi-step heterocyclic chemistry, including Pictet-Spengler cyclization and oxidative coupling . Key variables affecting yield include solvent polarity (e.g., DMF vs. THF), temperature gradients during cyclization (optimized at 60–80°C), and catalyst selection (e.g., Pd/C for dehydrogenation). Purity is often assessed via HPLC-UV/HRMS, with silica gel chromatography critical for isolating isomers . For reproducibility, document solvent drying protocols and stoichiometric ratios of intermediates.
Basic: How is this compound’s cytotoxicity quantified across cell lines, and what controls are essential to validate these assays?
Standard cytotoxicity assays (e.g., MTT, SRB) are used with IC50 calculations normalized to positive controls (e.g., doxorubicin) and vehicle controls (DMSO ≤0.1%) . Critical validations:
- Metabolic interference : Confirm this compound does not directly reduce tetrazolium dyes via parallel ATP-based assays (e.g., CellTiter-Glo).
- Batch variability : Test multiple synthetic batches to rule out impurity-driven effects .
- Cell line authentication : Use STR profiling to avoid misidentified lines (e.g., HeLa vs. primary fibroblasts) .
Advanced: How can contradictory reports on this compound’s topoisomerase inhibition be resolved methodologically?
Discrepancies in mechanism studies (e.g., Topo I vs. II inhibition) may stem from:
- Assay conditions : Compare enzyme sources (human recombinant vs. cell lysates) and buffer compositions (Mg<sup>2+</sup> concentrations alter Topo activity) .
- Cellular context : Use isogenic cell lines with Topo knockdowns to isolate target-specific effects .
- Data triangulation : Combine comet assays (DNA damage), ICE bioassays (enzyme-DNA complexes), and molecular docking to validate binding modes .
Advanced: What strategies optimize this compound’s bioavailability in preclinical models, given its poor solubility?
Approaches to enhance bioavailability:
- Formulation : Use nanoemulsions (e.g., PLGA nanoparticles) or cyclodextrin complexes to improve aqueous solubility .
- Prodrug design : Introduce esterase-cleavable groups (e.g., acetylated hydroxyls) to increase passive diffusion .
- PK/PD modeling : Monitor plasma half-life in murine models using LC-MS/MS, adjusting dosing intervals to maintain therapeutic thresholds .
Advanced: How should researchers design studies to distinguish this compound’s direct antiviral effects from immunomodulatory activity?
- Viral replication assays : Use pseudotyped viruses (e.g., VSV-G pseudotypes) in IFN-deficient cells (Vero E6) to isolate direct antiviral effects .
- Cytokine profiling : Quantify IL-6, IFN-γ, and TNF-α via Luminex in this compound-treated PBMCs to assess immunomodulation .
- Gene silencing : Knock down pattern recognition receptors (e.g., TLR4) to determine if this compound’s effects require innate immune priming .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure, and how are artifacts minimized?
- NMR : Assign <sup>13</sup>C signals in DMSO-<i>d</i>6 with DEPT-135 to resolve quaternary carbons. Avoid solvent peaks by using high-purity deuterated solvents .
- MS : HR-ESI-MS in positive ion mode with internal calibration (e.g., NaTFA) to confirm molecular formula (C17H10N2O2) .
- Artifact mitigation : Conduct stability studies under assay conditions (e.g., UV exposure during HPLC) to detect degradation products .
Advanced: How can transcriptomic data clarify this compound’s off-target effects in cancer models?
- RNA-seq : Compare treated vs. untreated cells (triplicates, p-adjusted ≤0.05) with pathway enrichment (KEGG, GO) to identify dysregulated processes (e.g., oxidative stress) .
- CRISPR screens : Perform genome-wide knockout libraries to pinpoint synthetic lethal partners, reducing false positives from RNAi off-targets .
- Dose-response validation : Use qRT-PCR for top hits (e.g., NRF2 targets) to confirm transcriptomic trends .
Basic: What in vivo toxicity endpoints are prioritized in this compound studies, and how are confounding variables controlled?
- Hematological : Monitor WBC counts and liver enzymes (ALT/AST) weekly in rodent models .
- Histopathology : Fix tissues in 10% formalin for H&E staining, blinded to treatment groups .
- Confounders : Standardize diets (phytoestrogen-free chow) and circadian timing for dosing to reduce metabolic variability .
Advanced: How do researchers reconcile conflicting data on this compound’s ROS modulation across studies?
- Probe selection : Compare fluorescent dyes (DCFH-DA vs. MitoSOX) to differentiate cytosolic vs. mitochondrial ROS .
- Redox buffering : Use antioxidants (NAC) or KO models (GPx1<sup>-/-</sup>) to test if this compound’s cytotoxicity is ROS-dependent .
- Single-cell analysis : Employ flow cytometry or live-cell imaging to capture heterogeneous ROS responses within populations .
Advanced: What computational methods predict this compound’s binding partners, and how are false positives addressed?
- Docking : Use AutoDock Vina with flexible side chains in target pockets (e.g., DNA minor groove) .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability (RMSD ≤2 Å) .
- Experimental validation : Apply SPR or ITC to measure binding affinity (Kd), prioritizing targets with ΔG ≤ -8 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
